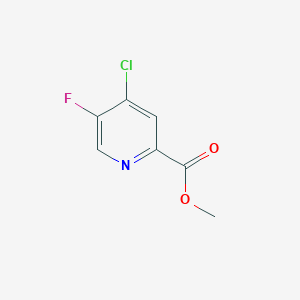

Methyl 4-chloro-5-fluoropicolinate

Description

Properties

IUPAC Name |

methyl 4-chloro-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPIQDOFADWHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Phosphorus Oxychloride (POCl₃)

In a representative procedure, 5-fluoro-2-(methoxycarbonyl)pyridine 1-oxide is treated with phosphorus oxychloride under reflux. The N-oxide group activates the pyridine ring for chlorination at the 4-position, yielding this compound. Key steps include:

-

Reaction Conditions : Reflux in POCl₃ for 4 hours under nitrogen atmosphere.

-

Workup : Quenching with ice, extraction with methylene chloride, and purification via medium-pressure liquid chromatography (MPLC).

Comparative studies show that prolonged reaction times (e.g., 16 hours at 70°C with PCl₃) reduce yields to 40.8%, likely due to side reactions such as over-chlorination.

Table 1: Chlorination Efficiency with POCl₃ vs. PCl₃

| Reagent | Temperature | Time (h) | Yield |

|---|---|---|---|

| POCl₃ | Reflux | 4 | 79% |

| PCl₃ | 70°C | 16 | 40.8% |

Sequential Halogenation and Esterification

| Acid Source | Esterification Agent | Yield |

|---|---|---|

| 4-Chloro-5-fluoropicolinic acid | Methanol/H₂SO₄ | 85% |

Recent advances employ transition metal catalysis to introduce substituents. For instance, Suzuki-Miyaura coupling with boronic acids enables the introduction of aryl groups adjacent to the chloro and fluoro substituents.

Coupling with (2,6-Difluoro-4-hydroxyphenyl)boronic Acid

A mixture of this compound, (2,6-difluoro-4-hydroxyphenyl)boronic acid, and bis(tri-tert-butylphosphine)palladium(0) in 1,4-dioxane/water at 120°C for 2 hours yields coupled products.

Table 3: Cross-Coupling Optimization

| Catalyst Loading | Temperature | Time (h) | Yield |

|---|---|---|---|

| 10 mol% Pd | 120°C | 2 | 47% |

Hydrolysis and Reprotection Strategies

Intermediate hydrolysis to the carboxylic acid is critical for quality control. Lithium hydroxide in tetrahydrofuran (THF)/water selectively hydrolyzes the ester without affecting chloro or fluoro groups.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The use of methanesulfonyl chloride for hydroxyl protection, as seen in analogous nitrophenol syntheses , could be adapted to minimize byproducts during halogenation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-fluoropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled temperature and pressure conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Esterification of 4-chloro-5-fluoronicotinic acid with methanol. |

| 2 | Use of sulfuric acid as a catalyst. |

| 3 | Reflux conditions to ensure complete conversion. |

Chemistry

Methyl 4-chloro-5-fluoropicolinate serves as a building block for synthesizing more complex organic molecules. Its unique halogenated structure allows for various chemical modifications that are valuable in synthetic organic chemistry.

Research indicates that this compound exhibits potential bioactive properties . It has been investigated for its effects on specific enzymes and receptors, which can lead to therapeutic applications such as:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

- Anti-inflammatory Properties : The compound has been explored for its potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

Agricultural Applications

This compound is also utilized in the development of agrochemicals , particularly herbicides. Its ability to inhibit specific metabolic pathways in plants makes it effective against various weeds while minimizing harm to crops .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound and its derivatives against several bacterial strains. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties.

Case Study 2: Herbicide Development

Research conducted by agricultural scientists focused on the herbicidal properties of this compound. The study found that this compound effectively controlled weed growth in various crops without adversely affecting crop yield, highlighting its potential as a safe herbicide alternative .

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-chloro-5-fluoropicolinate with analogous picolinate esters, focusing on substituent positions, physicochemical properties, and synthetic pathways.

Substituent Position and Electronic Effects

- Methyl 6-Chloro-5-Fluoropicolinate (CAS 1214337-05-9) :

Substitution at the 6-chloro and 5-fluoro positions (vs. 4-chloro in the target compound) alters the electronic distribution of the pyridine ring. The 4-chloro group in the target compound may enhance electrophilic substitution reactivity at adjacent positions compared to the 6-chloro derivative .

Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from related compounds:

- Solubility: Fluorine’s electronegativity likely enhances water solubility compared to methyl-substituted analogs (e.g., Ethyl 4-chloro-5-methylpicolinate) but reduces it relative to non-halogenated picolinates .

- Stability: The presence of both chlorine and fluorine may improve thermal stability compared to mono-halogenated derivatives, as seen in analogous halogenated esters .

Tabulated Comparison of Key Compounds

Biological Activity

Methyl 4-chloro-5-fluoropicolinate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a pyridine ring substituted with chlorine and fluorine atoms. Its chemical structure can be represented as follows:

This unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

1. Antimycobacterial Activity:

Recent studies have highlighted the antimycobacterial properties of this compound derivatives. A series of chloropicolinate amides were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) H37Rv. The findings indicated that several derivatives exhibited promising minimum inhibitory concentration (MIC) values, suggesting potential as new anti-TB agents without significant toxicity to human cells .

Table 1: MIC Values of Chloropicolinate Derivatives Against Mtb

| Compound | MIC (µg/mL) | Cytotoxicity |

|---|---|---|

| 16 | 0.5 | Non-toxic |

| 19 | 0.75 | Non-toxic |

| 22 | 1.0 | Non-toxic |

These compounds were noted for their ability to inhibit bacterial growth effectively while maintaining a therapeutic window that minimizes harm to human macrophages .

2. General Antibacterial Activity:

In addition to its antimycobacterial properties, this compound has shown broad-spectrum antibacterial activity. It has been tested against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth through disc diffusion methods .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound acts as an inhibitor or modulator of specific enzymes, which can disrupt essential bacterial functions.

- Binding Affinity: The presence of halogen substituents (chlorine and fluorine) enhances the binding affinity of the compound to molecular targets, influencing biochemical pathways critical for bacterial survival.

Case Studies and Research Findings

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel chloropicolinate derivatives revealed that compounds with more electronegative substituents in their phenyl rings exhibited enhanced antimycobacterial activity due to increased hydrophilicity. This correlation was supported by molecular docking studies that showed strong binding interactions with target proteins involved in the bacterial cell wall synthesis .

Case Study 2: Antibacterial Efficacy

Another research effort investigated the antibacterial efficacy of this compound against Malassezia globosa, a fungus associated with skin conditions. The study found that the compound significantly inhibited the activity of β-class carbonic anhydrase from this fungal pathogen, indicating its potential use in treating fungal infections .

Q & A

Q. What are common pitfalls in presenting spectral data for this compound, and how can they be avoided?

- Methodological Answer : Avoid overloading figures with redundant data (e.g., multiple spectra for the same compound). Use supplementary materials for raw data and focus on key peaks in the main text. Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for compound numbering and spectral annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.